molecular formula C10H6F4O2 B1498969 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 23975-58-8

1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No. B1498969
CAS RN: 23975-58-8
M. Wt: 234.15 g/mol
InChI Key: JRVIDAUJLHWEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione, also known as EF24, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. EF24 is a curcumin analog, which means it is structurally similar to curcumin, the active ingredient in turmeric. EF24 has gained attention due to its potent anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione is not fully understood. However, it is believed to work by modulating various signaling pathways involved in inflammation, cancer, and oxidative stress. 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione has been shown to inhibit the NF-κB pathway, which is a key pathway involved in inflammation and cancer. 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione has also been shown to activate the Nrf2 pathway, which is a key pathway involved in oxidative stress.
Biochemical and Physiological Effects
1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione has also been shown to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione has several advantages for lab experiments. It is a synthetic small molecule that can be easily synthesized and purified. It has potent anti-inflammatory, anti-cancer, and anti-oxidant properties, which make it a valuable tool for studying these pathways. However, one limitation of 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione is that its mechanism of action is not fully understood, which makes it difficult to interpret results from experiments.

Future Directions

There are several future directions for studying 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione. One potential direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Another potential direction is to study its mechanism of action in more detail, which could lead to the development of more potent and specific analogs. Additionally, 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione could be used as a tool for studying the NF-κB and Nrf2 pathways, which are key pathways involved in inflammation, cancer, and oxidative stress.

Scientific Research Applications

1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione has also been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. Additionally, 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione has been shown to have anti-oxidant properties by scavenging free radicals.

properties

IUPAC Name

4,4,4-trifluoro-1-(3-fluorophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-7-3-1-2-6(4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVIDAUJLHWEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655690
Record name 4,4,4-Trifluoro-1-(3-fluorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione

CAS RN

23975-58-8
Record name 4,4,4-Trifluoro-1-(3-fluorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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